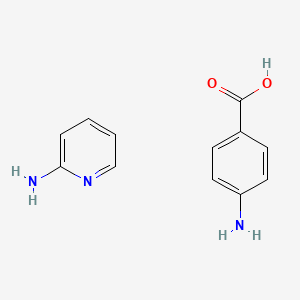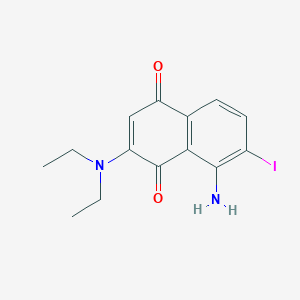
(Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid is an organic compound characterized by the presence of a hydroxyl group, a pyridine ring, and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid typically involves the reaction of pyridine derivatives with acrylic acid under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where pyridine-4-carbaldehyde reacts with malonic acid in the presence of a base such as sodium hydroxide. The reaction is followed by acidification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Formation of 2-oxo-3-pyridin-4-yl-acrylic acid.
Reduction: Formation of 2-hydroxy-3-pyridin-4-yl-propanoic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-pyridin-4-yl-propanoic acid: Similar structure but lacks the acrylic acid moiety.
2-Oxo-3-pyridin-4-yl-acrylic acid: Oxidized form of the compound.
4-Pyridinecarboxylic acid: Lacks the hydroxyl and acrylic acid groups.
Uniqueness
(Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid is unique due to the presence of both a hydroxyl group and an acrylic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H7NO3 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
(Z)-2-hydroxy-3-pyridin-4-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H7NO3/c10-7(8(11)12)5-6-1-3-9-4-2-6/h1-5,10H,(H,11,12)/b7-5- |
Clé InChI |
IUIRJKKKPDOJLU-ALCCZGGFSA-N |
SMILES isomérique |
C1=CN=CC=C1/C=C(/C(=O)O)\O |
SMILES canonique |
C1=CN=CC=C1C=C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


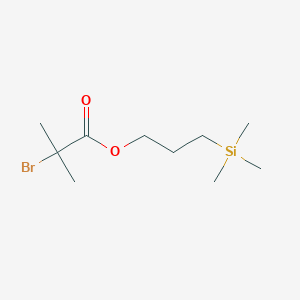
![2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B12539106.png)
![4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline](/img/structure/B12539110.png)

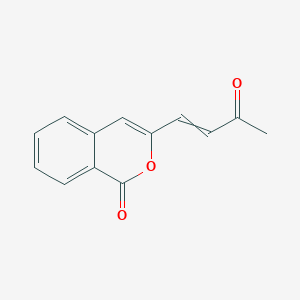

![Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B12539145.png)
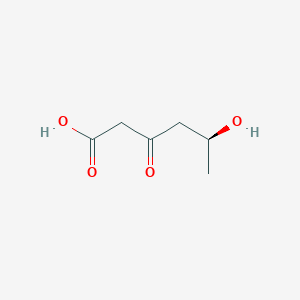
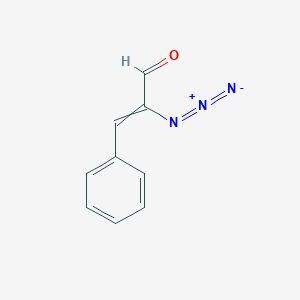
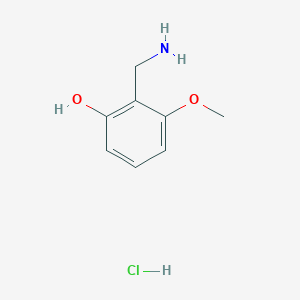
![Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12539167.png)
